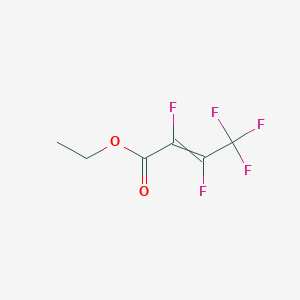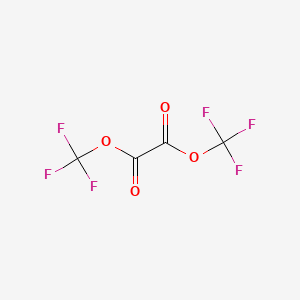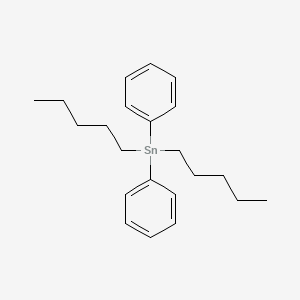
Dipentyl(diphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentyl(diphenyl)stannane is an organotin compound with the chemical formula ( \text{C}{22}\text{H}{32}\text{Sn} ). It consists of a tin (Sn) atom bonded to two phenyl groups and two pentyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentyl(diphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{SnCl}_2 + 2 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{(C}_6\text{H}_5)_2\text{Sn(C}5\text{H}{11})_2 + 2 \text{MgBrCl} ]
The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentyl(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenyl or pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipentyl(diphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dipentyl(diphenyl)stannane involves its interaction with molecular targets such as enzymes and proteins. The tin atom can coordinate with oxygen or sulfur atoms in biomolecules, affecting their structure and function. This coordination can lead to inhibition or activation of enzymatic activity, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride (Tributylstannane): Known for its use as a radical reducing agent.
Triphenyltin chloride: Used as a fungicide and in organic synthesis.
Tetramethyltin: Utilized in the semiconductor industry for doping silicon.
Uniqueness
Dipentyl(diphenyl)stannane is unique due to its specific combination of phenyl and pentyl groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds .
Eigenschaften
CAS-Nummer |
23396-45-4 |
|---|---|
Molekularformel |
C22H32Sn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
dipentyl(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2C5H11.Sn/c2*1-2-4-6-5-3-1;2*1-3-5-4-2;/h2*1-5H;2*1,3-5H2,2H3; |
InChI-Schlüssel |
QGFRSUOXFJUFGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Sn](CCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



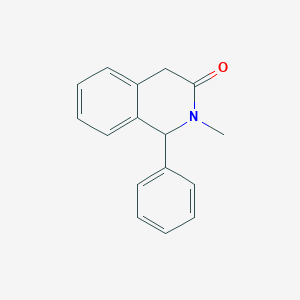
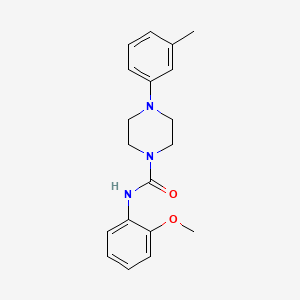
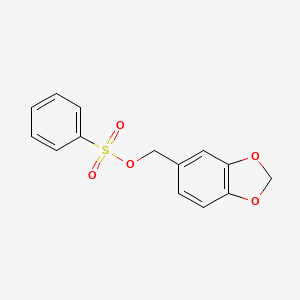


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



